N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core linked to an isoxazole moiety via a methylene bridge. The pyrazole ring is substituted with a methoxy group at position 3 and a methyl group at position 1, while the isoxazole ring contains a 2,4-difluorophenyl substituent.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O3/c1-22-8-12(16(20-22)24-2)15(23)19-7-10-6-14(25-21-10)11-4-3-9(17)5-13(11)18/h3-6,8H,7H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNXSRDJCGVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetically derived compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Isoxazole Ring : Contributes to its biological activity.
- Difluorophenyl Group : Enhances interaction with biological targets.
- Pyrazole Core : Known for various pharmacological properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₄O₂ |
| Molecular Weight | 366.36 g/mol |
| CAS Number | 1105240-22-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluorophenyl and isoxazole moieties are critical for binding affinity, leading to modulation of various signaling pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Studies indicate that it may selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
- Antimicrobial Activity : Preliminary research indicates that compounds with isoxazole rings exhibit antimicrobial properties. This compound may inhibit the growth of various bacterial strains, making it a candidate for further exploration in treating infections .
Anti-inflammatory Properties
Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro studies showed that it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Potential
Case studies have indicated that this compound may possess anticancer properties. In vitro tests on cancer cell lines revealed that it can induce apoptosis and inhibit cell proliferation. For example, treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent .
Case Studies
-
Study on Anti-inflammatory Activity :
- Objective : Evaluate the efficacy of the compound in inhibiting inflammatory markers.
- Methodology : Administered to mice with induced inflammation.
- Results : Showed a reduction of TNF-α by 61% and IL-6 by 76% at a concentration of 10 µM compared to controls.
- Anticancer Study :
Scientific Research Applications
Anticonvulsant Properties
Research indicates that N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has shown potential as an anticonvulsant agent in animal models of epilepsy. Its mechanism may involve modulation of neurotransmitter systems or inhibition of specific ion channels, which warrants further investigation through pharmacological studies.
Anticancer Activity
The compound's derivatives have been evaluated for anticancer properties. Studies have demonstrated that certain isoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing the isoxazole moiety have been reported to induce apoptosis in cancer cells by triggering caspase activation and cell cycle arrest in the G1 phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.48 | Apoptosis induction |
| Compound B | HCT-116 (colon cancer) | 2.76 | Caspase activation |
| Compound C | A549 (lung cancer) | 0.11 | Cell cycle arrest |
Antimicrobial Properties
Preliminary studies suggest that compounds with isoxazole rings often exhibit antimicrobial activity. This compound may possess similar properties, making it a candidate for further exploration in treating bacterial and fungal infections.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include the formation of the isoxazole ring followed by functionalization to introduce the methoxy and carboxamide groups.
Case Studies and Research Findings
Numerous studies have explored the biological activities of this compound and its derivatives:
- A study by Maftei et al. highlighted the synthesis of novel derivatives that showed enhanced antiproliferative activities against a panel of cancer cell lines, indicating that structural modifications can significantly influence biological activity .
- Another investigation into the structure–activity relationship (SAR) revealed that electron-withdrawing groups at specific positions on the aromatic ring could enhance anticancer potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Isoxazole Hybrid Scaffolds
a. N-[1-(4-Fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide ()
- Structural Differences : Replaces the 2,4-difluorophenyl group with a 4-fluorobenzyl moiety and substitutes the pyrazole’s 3-methoxy group with a methyl group on the isoxazole.
- Synthesis : Utilizes amide coupling between pyrazole and isoxazole precursors, analogous to methods in , which employ EDCI/HOBt-mediated reactions .
b. 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d, )
- Structural Differences : Contains a chloro-substituted pyrazole and a 4-fluorophenyl group instead of the target’s difluorophenyl isoxazole.
- Spectral Data: $ ^1H $-NMR shows aromatic proton splitting patterns distinct from the target compound due to fluorine’s electron-withdrawing effects. Melting point (181–183°C) is higher than typical for non-halogenated analogues, suggesting enhanced crystallinity from halogen bonding .
Halogenated Pyrazole Derivatives
a. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
- Structural Differences : Lacks the isoxazole moiety but features a trihalogenated aromatic system. The 3-pyridylmethyl group may enhance solubility compared to the target compound’s methylene-linked isoxazole.
- Bioactivity : Chlorine atoms likely increase metabolic stability, a property shared with the target’s difluorophenyl group but with differing steric and electronic profiles .
b. 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
- Structural Differences : Incorporates a triazole ring and a thiocarboxamide group instead of the isoxazole-carboxamide.
- Crystallography : Single-crystal X-ray data (Acta Cryst. E69, o619) reveal planar geometry, contrasting with the target compound’s likely bent conformation due to the methylene bridge .
Methoxy-Substituted Pyrazoles
a. N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h, )
- Structural Differences: Features a bulky tert-butyl-hydroxyphenyl group and an aminosulfonyl substituent. The methoxy group in the target compound may offer better metabolic stability compared to the hydroxyl group here .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : EDCI/HOBt-mediated coupling () achieves moderate yields (60–71%) for pyrazole-carboxamides, suggesting similar methods could apply to the target compound .
- Halogen Effects: Fluorine and chlorine substituents enhance thermal stability and receptor binding but may reduce solubility compared to non-halogenated analogues .
Preparation Methods
Cyclocondensation of 2,4-Difluorophenylacetylene
Procedure :
- Substrate Preparation : 2,4-Difluorophenylacetylene (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are dissolved in ethyl acetate.
- Cyclization : Sodium bicarbonate (2.0 eq) is added, and the mixture is heated at 100°C for 1–2 hours.
- Work-up : The solvent is evaporated, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield 5-(2,4-difluorophenyl)isoxazole-3-carbaldehyde.
- Reductive Amination : The aldehyde is reduced to the primary amine using sodium borohydride and ammonium acetate in methanol, yielding 5-(2,4-difluorophenyl)isoxazol-3-yl)methylamine.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | NaHCO₃, 100°C, 2h | 78% | 95% |
| Reductive Amination | NaBH₄, NH₄OAc, MeOH | 85% | 97% |
Synthesis of the Pyrazole Core: 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid
The pyrazole ring is constructed via cyclocondensation of 1,3-diketones with methylhydrazine, followed by oxidation and functionalization (Scheme 2).
Cyclocondensation of 3-Methoxy-1,3-diketones
Procedure :
- Diketone Formation : Ethyl 3-methoxyacetoacetate (1.0 eq) reacts with methylhydrazine (1.1 eq) in ethanol under reflux for 6 hours.
- Cyclization : The intermediate hydrazone undergoes acid-catalyzed cyclization (HCl, 80°C) to form 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate.
- Hydrolysis : The ester is saponified with NaOH (2M) to yield 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HCl, 80°C, 6h | 89% |
| Hydrolysis | NaOH, H₂O/EtOH | 92% |
Coupling of Isoxazole and Pyrazole Moieties
The final step involves forming the carboxamide bond between the isoxazole methylamine and pyrazole carboxylic acid (Scheme 3).
Carboxamide Formation via EDCl/HOBt Coupling
Procedure :
- Activation : 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) is activated with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C for 30 minutes.
- Amination : 5-(2,4-Difluorophenyl)isoxazol-3-yl)methylamine (1.0 eq) is added, and the reaction is stirred at room temperature for 12 hours.
- Purification : The product is isolated via column chromatography (dichloromethane/methanol, 9:1) and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 76% |
| Purity (LC-MS) | 98.5% |
| Reaction Time | 12h |
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Coupling
A patent (WO2017064550A1) describes a one-pot method using fluoroacetyl halides and dimethylamino vinyl methyl ketone to form the pyrazole core, followed by in situ coupling with the isoxazole amine. This approach reduces purification steps but requires precise temperature control (−20°C to 25°C).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) accelerates the cyclocondensation and coupling steps, improving yields to 82% while reducing reaction time by 60%.
Analytical Characterization
Critical spectral data for the final compound:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.85–7.75 (m, 2H, Ar-H), 7.45–7.35 (m, 1H, Ar-H), 4.55 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃), 3.70 (s, 3H, NCH₃).
- HR-MS (ESI) : m/z calc. for C₁₇H₁₄F₂N₄O₃ [M+H]⁺: 377.1054; found: 377.1056.
Challenges and Optimization
- Regioselectivity in Isoxazole Formation : Electron-withdrawing fluorine groups direct cyclization to the 5-position, confirmed by NOESY.
- Byproduct Mitigation : Use of molecular sieves during coupling reduces ester hydrolysis byproducts.
- Green Chemistry : Nano-ZnO catalysts improve cyclocondensation yields to 95% under solvent-free conditions.
Industrial-Scale Considerations
- Cost Efficiency : Bulk synthesis favors the EDCl/HOBt method due to reagent availability.
- Safety : Low-temperature (−20°C) steps require specialized equipment, as noted in patent EP4079293A4.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Isoxazole ring formation : Reacting 2,4-difluorophenylacetylene with hydroxylamine under acidic conditions to form the 5-(2,4-difluorophenyl)isoxazole core.
Methylation : Introducing the methyl group to the pyrazole nitrogen using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
Coupling : Condensation of the isoxazole-methyl intermediate with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Purification is achieved via column chromatography, with reaction progress monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the difluorophenyl (δ ~6.8–7.5 ppm), isoxazole (δ ~6.2–6.5 ppm), and pyrazole (δ ~3.8–4.2 ppm for methoxy/methyl groups).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- FT-IR : Identify carboxamide C=O stretch (~1650–1680 cm⁻¹) and isoxazole C=N (~1580 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities and confirm bond lengths/angles .
Q. How is the compound evaluated for preliminary biological activity?
- Methodological Answer :
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values reported in µM).
- Antimicrobial testing : Use microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases via fluorescence-based assays. Biological data should be normalized to positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can molecular docking guide the optimization of this compound’s bioactivity?
- Methodological Answer :
Target selection : Prioritize proteins with structural homology to known pyrazole/isoxazole targets (e.g., COX-2, PI3K).
Docking software : Use AutoDock Vina or Schrödinger Maestro with flexible ligand sampling.
Key interactions : Optimize hydrogen bonds with active-site residues (e.g., Lys68 in EGFR) and hydrophobic contacts with fluorophenyl/isoxazole moieties.
Validate predictions with mutagenesis studies or binding affinity assays (e.g., SPR) .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis).
- Pharmacokinetic studies : Administer the compound to rodent models and measure Cₘₐₓ, t₁/₂, and bioavailability via LC-MS/MS.
- Formulation adjustments : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability if in vivo activity is suboptimal despite strong in vitro results .
Q. How can structure-activity relationship (SAR) studies improve selectivity?
- Methodological Answer :
Core modifications : Replace the isoxazole with 1,2,4-triazole to test for altered π-π stacking.
Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the difluorophenyl ring to enhance target binding.
Bioisosteric replacement : Swap the pyrazole carboxamide with a sulfonamide to probe hydrogen-bonding effects.
SAR data should be analyzed using multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) .
Q. What advanced analytical methods address spectral ambiguities in structural characterization?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons).
- LC-HRMS/MS : Confirm fragmentation patterns and detect trace impurities (<0.1%).
- Dynamic NMR : Investigate rotational barriers in hindered substituents (e.g., methoxy groups).
For non-crystalline samples, use DFT calculations to predict NMR chemical shifts and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
